2-(2-Amino-6-chlorophenyl)ethanol

Dopamine Transporter DAT Neuropharmacology

Sourcing this specific ortho-chloro, ortho-amino isomer (CAS 100376-53-2) is critical for maintaining binding affinity at nAChRs (α3β4 IC50=1.8 nM) and DAT. Its unique geometry is essential for consistent results in benzodiazepine synthesis and CNS pathway studies. Ensure your supply chain delivers ≥95% purity with full analytical traceability to avoid costly synthesis failures.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 100376-53-2
Cat. No. B025841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-6-chlorophenyl)ethanol
CAS100376-53-2
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCO)N
InChIInChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2
InChIKeyPVBOKNRVNJCKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-6-chlorophenyl)ethanol (100376-53-2): A Specialized Phenethylamine Building Block for Neuropharmacological Research


2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2) is an ortho-chloro, ortho-amino substituted phenethyl alcohol with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol [1]. It is recognized as a key intermediate in the synthesis of various pharmacologically active molecules, particularly benzodiazepine derivatives and other central nervous system (CNS) agents . Its functional profile is distinguished by quantifiable interactions with several neurotransmission targets, including the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs), establishing a clear evidence base for its specific utility in neuropharmacology and medicinal chemistry projects [2].

2-(2-Amino-6-chlorophenyl)ethanol (100376-53-2): Why Simple Structural Analogs Cannot Replicate Its Multitarget Profile


Generic substitution of 2-(2-Amino-6-chlorophenyl)ethanol with unsubstituted phenethylamine or other positional isomers (e.g., 2-(2-Amino-4-chlorophenyl)ethanol) is not scientifically viable due to the critical role of its specific ortho-chloro, ortho-amino substitution pattern. This unique arrangement dictates its molecular geometry and electronic distribution, which directly influences its binding affinity and functional activity at key CNS targets like the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs) [1]. For example, a simple shift of the chlorine atom from the ortho to the para position would create a molecule with a different three-dimensional conformation, altering its pharmacophore and likely abolishing the specific multi-receptor profile that defines its research value .

2-(2-Amino-6-chlorophenyl)ethanol (100376-53-2): A Quantitative Evidence Guide for Differentiated Neuropharmacological Activity


Nanomolar Inhibition of Dopamine Transporter (DAT) Differentiates 2-(2-Amino-6-chlorophenyl)ethanol from Inactive Analogs

In comparative in vitro pharmacology studies, 2-(2-Amino-6-chlorophenyl)ethanol demonstrates quantifiable and consistent inhibition of the human dopamine transporter (hDAT). Its potency is in the high nanomolar range, contrasting sharply with structurally similar but functionally inert analogs. This specific inhibition profile provides a direct, data-backed reason for selecting this compound over other chlorinated phenethylamines that lack such activity [1].

Dopamine Transporter DAT Neuropharmacology CNS Reuptake Inhibition

Distinct Antagonism of Multiple Nicotinic Acetylcholine Receptor (nAChR) Subtypes by 2-(2-Amino-6-chlorophenyl)ethanol

The compound exhibits a distinctive multi-subtype antagonist profile at human neuronal nicotinic acetylcholine receptors (nAChRs). It shows particularly high potency at the α3β4 subtype (1.8 nM), which is relevant to addiction and pain pathways. This activity is approximately an order of magnitude more potent than its activity at the α4β2 (12 nM) and α4β4 (15 nM) subtypes, and even more so compared to the muscle-type receptor (7.9 nM) [1]. This selectivity profile is a quantifiable characteristic that differentiates it from other molecules that may be non-selective or inactive at these targets.

nAChR Nicotinic Receptor Neuropharmacology Receptor Antagonist CNS

Confirmed Inhibitory Activity Against Phenylethanolamine N-Methyltransferase (PNMT)

BindingDB confirms that 2-(2-Amino-6-chlorophenyl)ethanol has demonstrated in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine [1]. While the precise Ki value is not provided in the available summary, the validated interaction with this critical CNS enzyme distinguishes it from other chlorinated phenethyl alcohols that have not been shown to target this pathway. This represents a distinct, albeit not fully quantified, mode of action.

PNMT Epinephrine Synthesis Enzyme Inhibition CNS Medicinal Chemistry

Physicochemical Stability: High Melting Point and Solid-State Handling

Procurement decisions are often influenced by a compound's physical form and stability. 2-(2-Amino-6-chlorophenyl)ethanol is a solid at room temperature with an experimental melting point of 82–83 °C . This is a key differentiator from many related phenethylamines and aminophenols which are often oils or low-melting solids, complicating weighing, handling, and long-term storage. A higher melting point solid is generally preferred for ease of use and stability in a research laboratory setting.

Physicochemical Properties Stability Handling Procurement Solid State

Quality Control: Certified Purity and Analytical Traceability from Specialized Suppliers

The procurement value of 2-(2-Amino-6-chlorophenyl)ethanol is directly enhanced by the availability of batch-specific analytical data from specialized suppliers like Bidepharm. This contrasts with generic sourcing options (e.g., Sigma-Aldrich's AldrichCPR collection), which explicitly states that the product is sold 'as-is' and that the supplier 'does not collect analytical data for this product' . For researchers, the option to procure a product with a certified purity (95%+) and supporting documentation (NMR, HPLC, GC) provides a quantifiable advantage in ensuring experimental validity and batch-to-batch consistency.

Quality Control Purity Procurement Analytical Chemistry NMR HPLC

2-(2-Amino-6-chlorophenyl)ethanol (100376-53-2): Primary Research Applications Driven by Differentiated Evidence


Probing Dopaminergic and Nicotinic Crosstalk in Neuropsychiatric Disease Models

2-(2-Amino-6-chlorophenyl)ethanol is a uniquely suited tool for investigating the complex interplay between the dopaminergic and cholinergic systems. Its quantifiable, dual-action profile—as a high nanomolar inhibitor of hDAT and a low nanomolar antagonist of specific nAChR subtypes—allows researchers to concurrently modulate both pathways with a single molecular entity [1]. This is particularly valuable in models of addiction, schizophrenia, and Parkinson's disease, where these neurotransmitter systems are known to interact. The compound's specific activity profile provides a distinct experimental handle not offered by compounds that act exclusively on one system or the other.

Investigating α3β4 Nicotinic Receptor Function in Pain and Addiction

The compound's potent antagonist activity at the α3β4 nAChR subtype (IC50 = 1.8 nM) makes it a valuable chemical probe for dissecting the role of this specific receptor in physiological and pathological processes [1]. α3β4 nAChRs are implicated in nicotine addiction, anxiety, and pain signaling. While the compound is not completely selective, its 6- to 8-fold preference for α3β4 over other major brain nAChRs (α4β2, α4β4) provides a degree of pharmacological differentiation that can be exploited in well-controlled comparative studies with more selective, but structurally unrelated, tool compounds.

Synthesis of CNS-Active Benzodiazepine Derivatives and Heterocyclic Libraries

The compound's primary industrial and medicinal chemistry application is as a validated intermediate in the synthesis of benzodiazepine derivatives and other CNS-active heterocycles [1]. Its ortho-chloro, ortho-amino substitution pattern provides a specific chemical handle for building complex molecular scaffolds with predictable geometry. For procurement, the ability to source this intermediate as a stable, high-melting solid with certified analytical data (≥95% purity, NMR/HPLC/GC traceability) is a decisive factor in ensuring the efficiency and reproducibility of multi-step synthetic routes, directly impacting project timelines and material costs .

Mapping PNMT-Mediated Epinephrine Synthesis Pathways

The confirmed inhibitory activity of 2-(2-Amino-6-chlorophenyl)ethanol against Phenylethanolamine N-Methyltransferase (PNMT) supports its use in studies investigating the regulation of epinephrine biosynthesis [1]. While detailed potency data is not publicly summarized, the validated interaction provides a foundational rationale for its inclusion in exploratory research aimed at mapping the enzymatic control of catecholamine production, particularly in the context of stress response and cardiovascular regulation, distinguishing it from analogs without this activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Amino-6-chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.